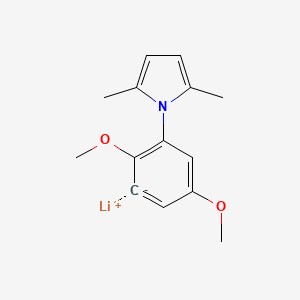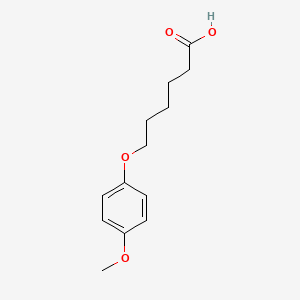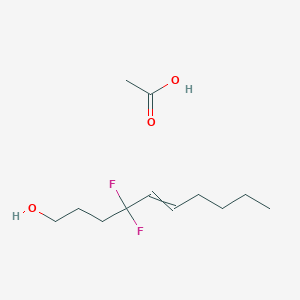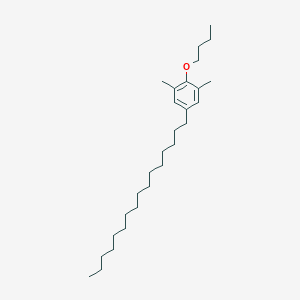![molecular formula C32H65NO7 B14270183 N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide CAS No. 135949-22-3](/img/structure/B14270183.png)
N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide: is a complex organic compound characterized by its unique structure, which includes multiple ether and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide typically involves a multi-step process. One common method starts with the reaction of decanol with epichlorohydrin to form 3-(decyloxy)-2-hydroxypropyl chloride. This intermediate is then reacted with diethanolamine to produce the desired compound. The reaction conditions often require controlled temperatures and the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product throughout the production process.
化学反応の分析
Types of Reactions: N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
科学的研究の応用
Chemistry: In chemistry, N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical research. It can be used to study enzyme interactions and protein modifications.
Medicine: In medicine, this compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Industry: Industrially, this compound can be used in the formulation of surfactants and emulsifiers due to its surface-active properties. It is also explored for use in coatings and adhesives.
作用機序
The mechanism by which N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide exerts its effects involves its interaction with molecular targets such as proteins and enzymes. The hydroxyl and ether groups can form hydrogen bonds and other interactions with these targets, influencing their activity and stability. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in various applications.
類似化合物との比較
N,N-Bis(2-hydroxyethyl)acetamide: Lacks the decyloxy groups, making it less hydrophobic.
N,N-Bis(2-methoxyethyl)acetamide: Contains methoxy groups instead of decyloxy, altering its solubility and reactivity.
N,N-Bis(2-ethoxyethyl)acetamide: Similar structure but with ethoxy groups, affecting its chemical properties.
Uniqueness: N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide is unique due to its combination of hydrophilic and hydrophobic groups, which enhances its versatility in various applications. Its structure allows for multiple interactions with different molecular targets, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
135949-22-3 |
|---|---|
分子式 |
C32H65NO7 |
分子量 |
575.9 g/mol |
IUPAC名 |
N,N-bis[2-(3-decoxy-2-hydroxypropoxy)ethyl]acetamide |
InChI |
InChI=1S/C32H65NO7/c1-4-6-8-10-12-14-16-18-22-37-26-31(35)28-39-24-20-33(30(3)34)21-25-40-29-32(36)27-38-23-19-17-15-13-11-9-7-5-2/h31-32,35-36H,4-29H2,1-3H3 |
InChIキー |
VXECQVQAOGCNBB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOCC(COCCN(CCOCC(COCCCCCCCCCC)O)C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)



![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)





![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
